molecular formula C22H24N2O5 B11180725 3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

Cat. No.: B11180725
M. Wt: 396.4 g/mol
InChI Key: QJWIGCRNPRIDQQ-UHFFFAOYSA-N
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Description

3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione is a complex organic compound that features a combination of isoquinoline and pyrrolidine structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Isoquinoline Moiety: Starting from a precursor such as 3,4-dihydroisoquinoline, the compound undergoes methoxylation to introduce methoxy groups at the 6 and 7 positions.

    Formation of the Pyrrolidine Moiety: The pyrrolidine ring is synthesized separately, often through cyclization reactions involving appropriate precursors.

    Coupling of Moieties: The isoquinoline and pyrrolidine moieties are then coupled together using a suitable coupling reagent under controlled conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of automated reactors, high-throughput screening of reaction conditions, and purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methoxy groups, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the isoquinoline ring, potentially converting it to a tetrahydroisoquinoline derivative.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Halogens, nitrating agents, sulfonating agents.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while substitution reactions could introduce halogen, nitro, or sulfonyl groups.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.

Biology

In biological research, the compound might be investigated for its potential pharmacological properties. Its structural features suggest that it could interact with various biological targets, making it a candidate for drug discovery and development.

Medicine

In medicine, the compound could be explored for its therapeutic potential. Its ability to modulate biological pathways could make it useful in the treatment of diseases such as cancer, neurological disorders, and infectious diseases.

Industry

In industry, the compound could be used in the development of new materials with unique properties. Its structural complexity and functional groups make it suitable for applications in materials science, such as the creation of polymers, coatings, and nanomaterials.

Mechanism of Action

The mechanism by which 3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione exerts its effects would depend on its specific interactions with molecular targets. Potential mechanisms could include:

    Binding to Receptors: The compound might bind to specific receptors in the body, modulating their activity and leading to downstream effects.

    Enzyme Inhibition: It could inhibit the activity of certain enzymes, affecting metabolic pathways and cellular processes.

    Signal Transduction Modulation: The compound might influence signal transduction pathways, altering cellular responses to external stimuli.

Comparison with Similar Compounds

Similar Compounds

    3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-phenylpyrrolidine-2,5-dione: Similar structure but lacks the methoxy group on the phenyl ring.

    3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-hydroxyphenyl)pyrrolidine-2,5-dione: Similar structure but has a hydroxy group instead of a methoxy group on the phenyl ring.

Uniqueness

The presence of the methoxy group on the phenyl ring in 3-(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione might confer unique properties, such as increased lipophilicity, altered binding affinity to biological targets, and distinct reactivity in chemical reactions.

Properties

Molecular Formula

C22H24N2O5

Molecular Weight

396.4 g/mol

IUPAC Name

3-(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)-1-(4-methoxyphenyl)pyrrolidine-2,5-dione

InChI

InChI=1S/C22H24N2O5/c1-27-17-6-4-16(5-7-17)24-21(25)12-18(22(24)26)23-9-8-14-10-19(28-2)20(29-3)11-15(14)13-23/h4-7,10-11,18H,8-9,12-13H2,1-3H3

InChI Key

QJWIGCRNPRIDQQ-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)N2C(=O)CC(C2=O)N3CCC4=CC(=C(C=C4C3)OC)OC

Origin of Product

United States

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